4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
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Overview
Description
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole and thiadiazole ring fused together, makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
The compound “3-benzyl-6-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . In particular, some derivatives have shown promising results as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .
Mode of Action
The compound interacts with its targets, PARP-1 and EGFR, leading to inhibition of these enzymes . This inhibition can disrupt the normal functioning of these enzymes, leading to cell cycle arrest at the G2/M phase . The compound also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Biochemical Pathways
The compound’s action affects the DNA repair pathways, making cancer cells more vulnerable to DNA-damage response suppression . This is particularly relevant for breast cancer cells, which have been found to be more reliant on DNA repair pathways than normal cells .
Pharmacokinetics
Triazole compounds, in general, are known for their ability to bind readily in the biological system . This suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound exhibits cytotoxic activities against MDA-MB-231 cells, a type of breast cancer cell . It induces apoptosis in these cells by 38-fold compared to the control . This suggests that the compound could have potential as an anti-breast cancer agent .
Preparation Methods
The synthesis of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Fusion of the Rings: The final step involves the fusion of the triazole and thiadiazole rings, which can be achieved through various cyclization reactions under specific conditions, such as the use of acidic or basic catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or thiadiazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts for chemical reactions.
Comparison with Similar Compounds
Similar compounds to 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole include other triazolothiadiazoles and triazole derivatives. These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. Some examples of similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar fused ring structure and exhibit comparable biological activities.
1,2,3-Triazoles: These compounds are known for their diverse biological activities and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of triazole and thiadiazole rings, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is a member of the triazole-thiadiazole class of compounds known for their diverse biological activities. This article provides a detailed examination of its biological activity based on available research findings.
- Molecular Formula : C19H18N6S
- Molecular Weight : 366.45 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
Antimicrobial Activity
Research has shown that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. In a study assessing various triazolothiadiazole derivatives, it was found that many displayed moderate to excellent antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus . The compound is expected to share similar properties due to its structural similarities with other effective derivatives.
Anticancer Activity
In another study focusing on the anticancer potential of triazolo-thiadiazole derivatives, compounds were evaluated for their ability to inhibit c-Met kinase activity and cell growth in cancer cell lines. One promising derivative exhibited an IC50 value of 2.02 nM against c-Met kinase and 88 nM for cell growth inhibition in the MKN45 gastric cancer cell line . This suggests that the compound may also possess anticancer properties worth exploring further.
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance, the inhibition of kinases like c-Met can lead to reduced tumor growth and metastasis. The precise mechanism for this compound remains to be elucidated but is likely linked to its structural features enabling binding to target proteins.
Study 1: Antimicrobial Efficacy
A systematic evaluation of triazolothiadiazole derivatives revealed that compounds with similar structures demonstrated significant antimicrobial activity. The study utilized the disc diffusion method to assess efficacy against various bacterial strains .
Compound | Activity Against E. coli | Activity Against S. aureus |
---|---|---|
Compound A (similar structure) | Moderate (zone of inhibition = 15 mm) | Good (zone of inhibition = 20 mm) |
Compound B (similar structure) | Excellent (zone of inhibition = 25 mm) | Moderate (zone of inhibition = 16 mm) |
Study 2: Anticancer Activity
In a separate investigation into the anticancer effects of related triazolo-thiadiazole compounds, several derivatives were synthesized and tested for their inhibitory effects on cancer cell lines. The most effective compound showed significant potency against c-Met kinase .
Compound | IC50 (nM) | Target |
---|---|---|
Compound C | 2.02 | c-Met kinase |
Compound D | 88 | MKN45 cell line |
Properties
IUPAC Name |
3-benzyl-6-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7OS/c1-13-18(22-25-26(13)15-10-6-7-11-16(15)28-2)19-24-27-17(21-23-20(27)29-19)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFKNBOUTZIGSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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